Olaparib

Overview

Description

Olaparib, sold under the brand name Lynparza, is a medication primarily used for the maintenance treatment of BRCA-mutated advanced ovarian cancer in adults. It is a poly ADP ribose polymerase (PARP) inhibitor, which inhibits the enzyme poly ADP ribose polymerase involved in DNA repair. This compound is effective against cancers in individuals with hereditary BRCA1 or BRCA2 mutations, including some ovarian, breast, and prostate cancers .

Mechanism of Action

Target of Action

Olaparib is a selective and potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2 . These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand DNA breaks .

Mode of Action

This compound works by taking advantage of a defect in DNA repair in cancer cells with BRCA mutations and inducing cell death . By inhibiting PARP enzymes, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and eventually cell death .

Biochemical Pathways

This compound affects the DNA repair pathway known as base excision repair (BER). When PARP1 binds to single-strand break intermediates and self-PARylates, it triggers the downstream BER pathway to repair the lesion . By inhibiting PARP, this compound prevents this repair, leading to the accumulation of DNA damage . Additionally, there is evidence that inadequate DNA damage caused by this compound can activate the Wnt signaling pathway and upregulate MYC, leading to resistance to PARP inhibitors .

Pharmacokinetics

This compound is orally dosed and extensively metabolized by cytochrome P450 enzymes . It shows moderate-to-high interindividual variability in plasma exposure . Approximately 44% of the drug-related material is recovered in the urine and 42% in the feces . This compound and rucaparib have a high potential for drug–drug interactions, while this risk is lower for niraparib and minimal for talazoparib .

Result of Action

The inhibition of PARP enzymes by this compound leads to the accumulation of DNA damage, resulting in cell cycle arrest, particularly at the G2/M phase . This leads to increased senescence and cell death . In addition, this compound has been shown to have a strong antiproliferative effect in certain cancer cell lines .

Biochemical Analysis

Biochemical Properties

Olaparib is a selective and potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2 . PARP inhibitors represent a novel class of anti-cancer therapy and they work by taking advantage of a defect in DNA repair in cancer cells with BRCA mutations and inducing cell death .

Cellular Effects

This compound has been shown to reduce the growth of cells by arresting growth at the G2/M phase and by modulating the expression, activation, and subcellular localization of specific cell cycle regulators . It has also been shown to induce more DNA damage and longer durations of cell cycle arrest and senescence in certain deficient cells .

Molecular Mechanism

This compound acts as an inhibitor of the enzyme poly ADP ribose polymerase (PARP), and is termed a PARP inhibitor . It works by inhibiting PARP, an enzyme involved in DNA repair. This means that drugs which selectively inhibit PARP may be of benefit if the cancers are susceptible to this treatment .

Temporal Effects in Laboratory Settings

This compound has been shown to have dose-dependent effects on cell growth and DNA damage over time in laboratory settings . It has been associated with increased DNA damage, longer durations of cell cycle arrest, and apoptosis-related cell death .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce tumor growth and increase mean survival of grafted animals . Higher exposure has been associated with an increase in toxicity, mostly hematological toxicity .

Metabolic Pathways

This compound is involved in the base excision repair (BER) pathway of DNA repair . It inhibits the catalytic activity of PARP1 and PARP2 enzymes, which are central to the repair of DNA single-strand breaks (SSBs) mediated via the BER pathway .

Transport and Distribution

This compound is orally dosed and extensively metabolized by cytochrome P450 enzymes . It has been shown to inhibit the organic cation transporter (OCT) 2, multidrug and toxin extrusion protein (MATE) 1 and MATE2K involved in the tubular secretion of creatinine .

Subcellular Localization

This compound has been shown to affect the subcellular localization of certain proteins. For example, in rhabdomyosarcoma cell lines, this compound treatment led to changes in the subcellular localization of specific cell cycle regulators . Additionally, the silencing of PARP2, a related enzyme, was shown to change the subcellular localization of nuclear factor erythroid 2-related factor 2 (NRF2), decreasing the proportion of nuclear, active fraction of NRF2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olaparib involves several key steps. One of the primary synthetic routes includes the reaction of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with N-Boc-piperazine under the conditions of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. The Boc group is then removed using hydrochloric acid, followed by a reaction with cyclopropane carbonyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound involves the use of low-cost industrial byproducts such as phthalhydrazide to construct the phthalazinone moiety. This is followed by the Negishi coupling reaction to obtain the key intermediate. The process is optimized to be environmentally benign and robust, with effective control of impurities .

Chemical Reactions Analysis

Types of Reactions

Olaparib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modifications at the fluorophenyl and piperazine moieties .

Scientific Research Applications

Olaparib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying PARP inhibition and DNA repair mechanisms.

Biology: Employed in research on cellular responses to DNA damage and repair.

Medicine: Extensively used in clinical trials and treatments for BRCA-mutated cancers, including ovarian, breast, pancreatic, and prostate cancers

Industry: Utilized in the development of new PARP inhibitors and related therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Niraparib: Another PARP inhibitor used for the treatment of ovarian cancer.

Rucaparib: A PARP inhibitor approved for the treatment of ovarian and prostate cancers.

Talazoparib: A PARP inhibitor used for the treatment of breast cancer.

Uniqueness of Olaparib

This compound was the first PARP inhibitor to receive regulatory approval and has a well-established efficacy and safety profile. It is unique in its ability to target a wide range of BRCA-mutated cancers and has been extensively studied in clinical trials. Compared to other PARP inhibitors, this compound has a broader range of approved indications and a longer history of clinical use .

Biological Activity

Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a significant therapeutic agent in oncology, particularly for cancers associated with BRCA1 and BRCA2 mutations. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, safety profiles, and relevant clinical studies.

This compound functions by inhibiting PARP enzymes, which play a crucial role in DNA repair mechanisms. In cells with defective homologous recombination repair pathways, such as those with BRCA mutations, this compound induces "synthetic lethality." This means that while normal cells can repair DNA damage effectively, cancer cells lacking functional BRCA proteins cannot survive the additional burden of unrepaired DNA damage caused by PARP inhibition. The result is selective cell death in cancerous tissues while sparing healthy cells .

Overview of Clinical Studies

Numerous clinical trials have established the efficacy of this compound across various cancer types. Here are key findings from several pivotal studies:

These studies demonstrate that this compound significantly improves progression-free survival (PFS) and overall survival (OS) in patients with specific genetic backgrounds.

Specific Findings

- Ovarian Cancer : In the SOLO1 trial, patients receiving this compound maintained a median PFS of 67% at seven years compared to 46.5% in the placebo group, showcasing its long-term efficacy in newly diagnosed advanced BRCA-mutated ovarian cancer .

- Asian Population : The L-MOCA study highlighted this compound's effectiveness in Asian patients with platinum-sensitive relapsed ovarian cancer, achieving a median PFS of 19.1 months compared to just 5.5 months for placebo .

- Breast and Prostate Cancer : this compound has also shown promise in treating breast and prostate cancers associated with homologous recombination deficiencies (HRD). A meta-analysis indicated significant improvements in treatment responses across various tumor types when this compound was included in therapy regimens .

Safety Profile

The safety profile of this compound has been generally favorable but not without concerns. Common adverse effects include:

- Anemia : A significant increase in severe anemia cases was noted among patients treated with this compound compared to those receiving standard therapies .

- Gastrointestinal Issues : Nausea and fatigue are frequently reported side effects but are typically manageable .

Case Studies

A notable case study demonstrated a dramatic response to this compound in a patient with advanced cancer who had confirmed BRCA mutations. This case illustrated the potential for substantial tumor regression following treatment, underscoring the drug's effectiveness in targeted populations .

Properties

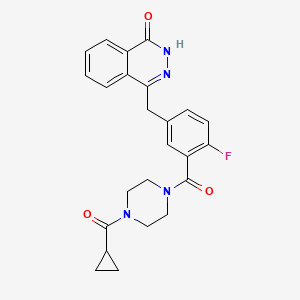

IUPAC Name |

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLYAMZZIXQODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60917988 | |

| Record name | Olaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Poly(ADP-ribose) polymerases (PARPs) are multifunctional enzymes comprising 17 members. They are involved in essential cellular functions, such as DNA transcription and DNA repair. PARPs recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. Olaparib is a PARP inhibitor: while it acts on PARP1, PARP2, and PARP3, olaparib is a more selective competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2. Inhibition of the BER pathway by olaparib leads to the accumulation of unrepaired SSBs, which leads to the formation of DSBs, which is the most toxic form of DNA damage. While BRCA-dependent homologous recombination can repair DSBs in normal cells, this repair pathway is defective in cells with BRCA1/2 mutations, such as certain tumour cells. Inhibition of PARP in cancer cells with BRCA mutations leads to genomic instability and apoptotic cell death. This end result is also referred to as synthetic lethality, a phenomenon where the combination of two defects - inhibition of PARP activity and loss of DSB repair by HR - that are otherwise benign when alone, lead to detrimental results. _In vitro_ studies have shown that olaparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes, resulting in DNA damage and cancer cell death. | |

| Record name | Olaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

763113-22-0 | |

| Record name | Olaparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763113-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olaparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763113220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olaparib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Olaparib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOH1JD9AR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.